molecular formula C15H22N2O3S2 B2830400 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034459-29-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2830400
CAS No.: 2034459-29-3
M. Wt: 342.47
InChI Key: RHMFXEGTHZDJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone (CAS Number: 2034459-29-3) is a chemical compound with a molecular formula of C 15 H 22 N 2 O 3 S 2 and a molecular weight of 342.5 g/mol . Its structure features a piperazine ring core, which is a common pharmacophore in medicinal chemistry, linked to a 5-methylthiophen-2-yl group via a methanone bridge and to a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl (sulfone) moiety . Compounds containing the tetrahydro-2H-thiopyran-4-yl group attached to a piperazine ring have demonstrated significant research value in drug discovery. Structural analogues of this compound have been investigated as potent inhibitors of IKK2 (IκB kinase 2), a key regulator of the NF-κB pathway implicated in inflammatory diseases . Such inhibitors are valuable tools for researching the mechanisms underlying chronic inflammatory conditions like rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) . Furthermore, piperazine derivatives incorporating similar heterocyclic systems are being explored in other therapeutic areas, including as inhibitors of protein aggregation in neurodegenerative diseases and as novel antibacterial agents . This makes this compound a versatile intermediate or reference standard for researchers working across multiple fields, from immunology and oncology to infectious disease and neuroscience. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-12-2-3-14(21-12)15(18)17-8-6-16(7-9-17)13-4-10-22(19,20)11-5-13/h2-3,13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFXEGTHZDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiophene Scaffolds

Several structurally related compounds share the piperazine-methanone-thiophene framework but differ in substituents and functional groups. Key comparisons include:

Compound Name Piperazine Substituent Thiophene Substituent Additional Features Reference
Target Compound 1,1-dioxidotetrahydro-2H-thiopyran-4-yl 5-methyl Sulfone group, methylated thiophene
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) 4-(trifluoromethyl)phenyl None (unsubstituted thiophen-2-yl) Electron-withdrawing CF₃ group
5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) 4-(trifluoromethyl)phenyl Thiophen-2-yl (ethanone linkage) Extended alkyl chain between piperazine and thiophene
(4-Methylpiperazin-1-yl)(5-methylthiophen-2-yl)methanone (from ESI) 4-methylpiperazine 5-methyl Methylated piperazine, no sulfone

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfone group (electron-withdrawing) contrasts with the trifluoromethyl group in Compound 21. Sulfones improve oxidative stability compared to thioethers but may reduce membrane permeability .
  • Thiophene Substitution : The 5-methyl group on the thiophene ring in the target compound enhances steric bulk and lipophilicity relative to unsubstituted thiophene analogs (e.g., Compound 21). Methylation can modulate metabolic oxidation at the thiophene ring .

Pharmacological and Physicochemical Comparisons

  • Solubility: The sulfone group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs like MK45. However, the 5-methylthiophene may offset this by adding hydrophobicity.
  • Binding Affinity : Piperazine derivatives with trifluoromethyl groups (e.g., Compound 21) often exhibit strong binding to serotonin or dopamine receptors due to enhanced Van der Waals interactions . The target compound’s sulfolane group may instead favor hydrogen bonding with polar residues.
  • Metabolic Stability : Sulfone-containing compounds generally resist cytochrome P450-mediated oxidation better than thioethers, suggesting improved metabolic stability for the target compound .

Q & A

Q. Table 1: Critical Reaction Parameters

StepSolventTemperatureCatalyst/BaseYield (%)
Piperazine couplingDMF70°CK₂CO₃75–85
AcylationDichloromethane0–5°CTriethylamine60–70
Final purificationEthanol/WaterRT90–95

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfone oxidation state at δ 2.8–3.2 ppm for SO₂; thiophene protons at δ 6.5–7.2 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and sulfone S=O (~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For analogous compounds, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, and β = 91.56° have been reported .

Q. Table 2: Crystallographic Data from Analogous Structures

ParameterValueSource
Space groupP2₁/c
Unit cell (Å)a = 6.0686, b = 18.6887
Z4

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for neuroprotective effects?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methylthiophene → bromothiophene) to assess electronic/steric effects. For example, replacing the sulfone group with a ketone alters receptor binding .
  • In Vitro Assays : Test inhibition of neuroinflammatory markers (e.g., TNF-α, IL-6) in microglial cells using ELISA. Compare IC₅₀ values across analogs .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NMDA receptors or COX-2 enzymes .

Key Finding : The sulfone group enhances blood-brain barrier permeability in analogs, as shown in patent US11369599B2 .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) arise from differences in assay conditions or cell lines. Mitigation strategies include:

  • Standardized Protocols : Use common cell lines (e.g., SH-SY5Y for neuroprotection) and normalize data to reference compounds .
  • Dose-Response Curves : Repeat assays with ≥10 concentration points to improve reliability.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .

Example : Discrepancies in apoptosis induction (e.g., 20% vs. 50% at 10 µM) were resolved by controlling for serum concentration in cell culture media .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

Methodological Answer:

  • Solubility : Introduce polar groups (e.g., -OH or -NH₂) on the piperazine ring. Ethylene glycol derivatives improve aqueous solubility by 3-fold .
  • Metabolic Stability : Replace thiophene with fluorinated aromatics to reduce CYP450-mediated oxidation. Fluorophenyl analogs show 60% higher plasma half-life in rodent models .
  • In Silico Tools : Use SwissADME to predict LogP and clearance rates. For example, reducing LogP from 3.5 to 2.8 decreases hepatotoxicity risk .

Q. Table 3: Impact of Substituents on PK Properties

ModificationSolubility (mg/mL)t₁/₂ (h)Source
5-Methylthiophene0.122.5
4-Fluorophenyl0.254.1
Piperazine-OH derivative0.453.8

Advanced: What experimental designs are optimal for in vivo neuroprotection studies?

Methodological Answer:

  • Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose regimens of 10–50 mg/kg/day for 4 weeks .
  • Behavioral Tests : Morris water maze for cognitive assessment; Rotarod test for motor function.
  • Biomarker Analysis : Quantify amyloid-β plaques (ELISA) and tau phosphorylation (Western blot) in brain homogenates .

Statistical Design : Randomized block designs (4 replicates, 5 animals/group) account for inter-individual variability, as validated in neuropharmacology studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.